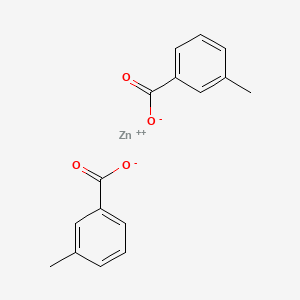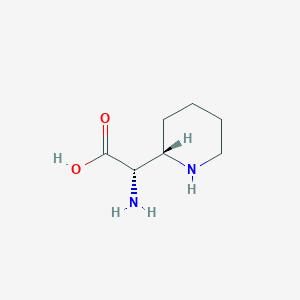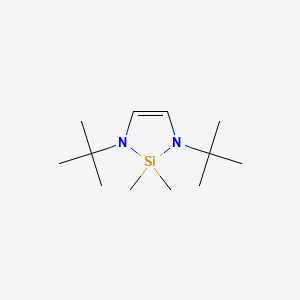![molecular formula C18H20O2 B13785448 Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- CAS No. 68426-05-1](/img/structure/B13785448.png)
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- is an organic compound with a complex structure that includes a benzene ring substituted with a propenyl group and a methoxy-phenylethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-methoxy-2-phenylethoxybenzene with propenyl halides under specific conditions to introduce the propenyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism is facilitated by the delocalization of electrons in the benzene ring, leading to the formation of a benzenonium ion intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2-(2-phenylethoxy)benzene: Similar structure but lacks the propenyl group.
Benzene, 1-methoxy-2-(2-phenylethoxy)-: Another related compound with slight structural differences.
Uniqueness
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- is unique due to the presence of both a methoxy-phenylethoxy group and a propenyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
68426-05-1 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
3-(1-methoxy-2-phenylethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C18H20O2/c1-19-18(15-17-11-6-3-7-12-17)20-14-8-13-16-9-4-2-5-10-16/h2-13,18H,14-15H2,1H3 |
InChI-Schlüssel |
DIBGDYHBYFMHED-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1=CC=CC=C1)OCC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


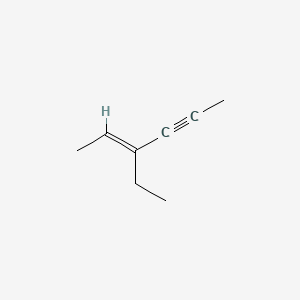
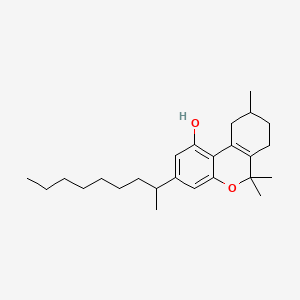
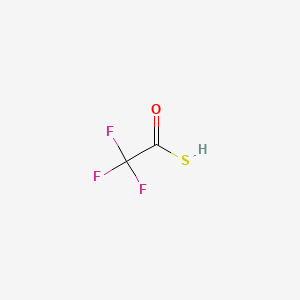
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
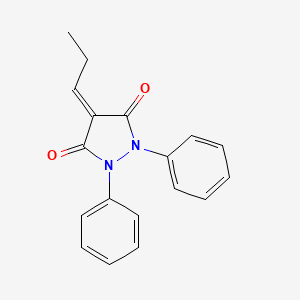

![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)

